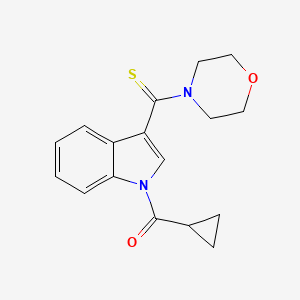

1-(cyclopropylcarbonyl)-3-(4-morpholinylcarbonothioyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(cyclopropylcarbonyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as CPI-455, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Catalytic Functionalization and Asymmetric Alkylation

Vinylcyclopropanes (VCPs) are utilized to generate 1,3-dipoles in the presence of a palladium catalyst, acting as electrophiles for the functionalization of 3-substituted 1H-indoles and tryptophan derivatives through a Pd-catalyzed asymmetric allylic alkylation (Pd-AAA). This method enables the synthesis of various indolenine and indoline products with high yields and selectivity, showcasing the potential for constructing complex polycyclic structures via functional group juxtaposition (Trost et al., 2018).

Enantioselective Cyclopropanation

The first enantioselective copper-catalyzed cyclopropanation of N-acyl indoles, employing carbohydrate-based bis(oxazoline) ligands, has been demonstrated. This approach is critical for the synthesis of indole alkaloids, yielding products with an all-carbon quaternary stereocenter. Such methodologies are foundational for the efficient assembly of indole alkaloid structures, offering valuable building blocks for further synthesis (Özüduru et al., 2012).

Indolecarbonyl Coupling Reactions

Indole-3-carbonyls have been successfully coupled under the promotion of samarium diiodide, achieving high stereoselectivity through chelate transition states. This method facilitates the synthesis of various indole derivatives and indole-fused polycyclic compounds, highlighting the synthetic versatility of indolecarbonyl groups in constructing molecules of pharmaceutical interest (Lin et al., 1998).

Catalytic Synthesis of 3-Aminoalkylated Indoles

Gold nanoparticles coupled with 3-morpholinopropane-1-sulfonic acid (MOPS) have been shown to catalyze the cyclocondensation reaction of aldehydes with indole and amines, facilitating the synthesis of 3-aminoalkylated indoles. This represents an innovative approach to indole functionalization, leveraging the catalytic properties of gold nanoparticles for efficient synthesis under mild conditions (Sapkal et al., 2020).

Propiedades

IUPAC Name |

cyclopropyl-[3-(morpholine-4-carbothioyl)indol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-16(12-5-6-12)19-11-14(13-3-1-2-4-15(13)19)17(22)18-7-9-21-10-8-18/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCFYGKGMHDYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-[3-(morpholine-4-carbothioyl)-indol-1-yl]-methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)

![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)

![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)

![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)